1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Trifluoromethylated compounds, including derivatives of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone, have been utilized in the synthesis of novel β-acetal-diols. These compounds exhibit potential in chemical synthesis, providing a pathway to the production of complex molecules like 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta et al., 2001).
Structural and Vibrational Analysis
- Structural and vibrational properties of related fluoromethylated-pyrrol derivatives have been explored through quantum mechanical modeling. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Cataldo et al., 2014).
Antimicrobial Activity
- Various derivatives of this compound have been synthesized and tested for antimicrobial properties. The creation and assessment of these derivatives contribute to the search for new antimicrobial agents (Kumar et al., 2019), (Holla et al., 2005), (Ashok et al., 2014).
Solid-State Fluorescence
- The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, related to the target compound, has been synthesized and investigated for its solid-state fluorescence properties. Different crystallization techniques led to variations in fluorescent colors and host–guest structures, indicating potential applications in material science (Dong et al., 2012).
Anti-Inflammatory Activity
- Some derivatives exhibit anti-inflammatory properties, hinting at potential therapeutic applications. The synthesis and biological testing of these compounds are part of ongoing research to discover new medicinal agents (Labanauskas et al., 2004).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities . These interactions often result in changes at the molecular and cellular levels, which can lead to various physiological effects.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and metabolic stability
Result of Action
Similar compounds have been shown to have a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFULBDACFZZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698345 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-51-0 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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